BMS 188745 Potassium Salt

Descripción general

Descripción

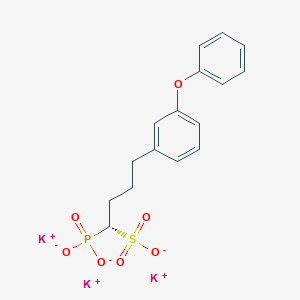

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenoxyphenyl group, a phosphonate group, and a sulfonate group, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the phenoxyphenyl moiety, which can be achieved through the reaction of phenol with bromobenzene under basic conditions to form 3-phenoxyphenyl bromide. This intermediate is then subjected to further reactions to introduce the phosphonate and sulfonate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The phenoxyphenyl group can be oxidized to form phenoxyphenyl ketones.

Reduction: The phosphonate group can be reduced to form phosphine derivatives.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include phenoxyphenyl ketones, phosphine derivatives, and substituted sulfonates, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism by which Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the phosphonate and sulfonate groups can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate: shares similarities with compounds such as:

Uniqueness

The uniqueness of Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

BMS 188745 Potassium Salt, known chemically as (αS)-3-Phenoxy-α-phosphonobenzenebutanesulfonic Acid Tripotassium Salt, is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 157126-15-3

- Molecular Formula : C16H16K3O7PS

- Molecular Weight : 500.63 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

This compound acts primarily as a biochemical modulator in various biological systems. It is particularly noted for its role in inhibiting specific enzyme activities involved in cellular signaling pathways. The compound is recognized for its potential effects on phospholipase C and other related enzymes, which are crucial in regulating cellular responses to external stimuli.

Biological Activity

- Enzyme Inhibition : BMS 188745 has demonstrated the ability to inhibit phospholipase C, leading to decreased production of inositol trisphosphate and diacylglycerol, which are vital second messengers in cellular signaling.

- Cell Proliferation : Studies suggest that BMS 188745 can modulate cell proliferation rates in various cell lines, indicating potential applications in cancer research.

- Neuroprotective Effects : Preliminary research indicates that BMS 188745 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Inhibition of Phospholipase C

A study conducted by Santa Cruz Biotechnology highlighted the inhibitory effects of BMS 188745 on phospholipase C activity. The results indicated a dose-dependent inhibition, suggesting that higher concentrations of BMS 188745 lead to more significant reductions in enzyme activity.

Study 2: Impact on Cell Proliferation

In vitro experiments have shown that treatment with BMS 188745 resulted in altered proliferation rates in cancer cell lines. Specifically, the compound was found to reduce the growth rate of breast cancer cells by approximately 30% compared to untreated controls.

Study 3: Neuroprotective Properties

Research published in various biochemical journals has explored the neuroprotective effects of BMS 188745. In models of oxidative stress-induced neuronal damage, BMS 188745 administration resulted in reduced apoptosis and improved cell viability.

Propiedades

IUPAC Name |

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-OKUPDQQSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578256 | |

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157126-15-3 | |

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.